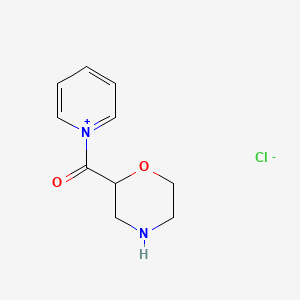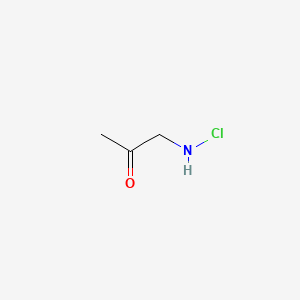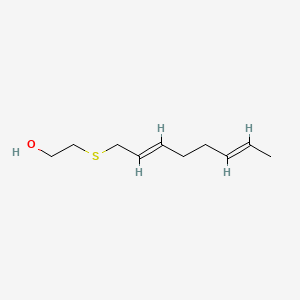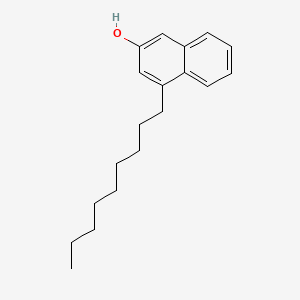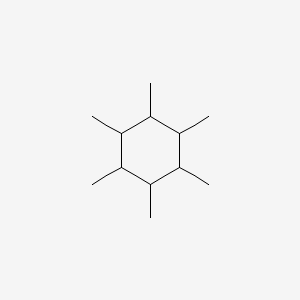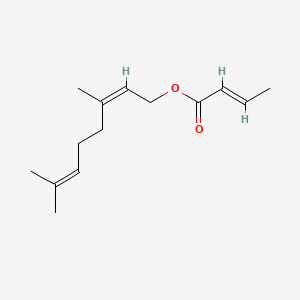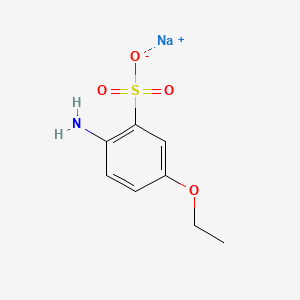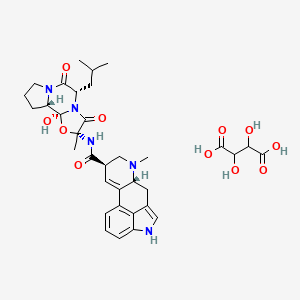
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide typically involves the reaction of 2-chloro-6-nitroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or water, elevated temperatures.
Hydrolysis: Acidic or basic conditions, water as the solvent.
Major Products Formed
Reduction: 2-Chloro-6-aminophenyl-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Chloro-6-nitrophenylamine and acetic acid.
科学的研究の応用
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-nitrophenol
- 2-Chloro-4-nitrophenol
- 2-Chloro-1,4-benzoquinone
Uniqueness
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
84803-52-1 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC名 |
N-(2-chloro-6-nitrophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-10(18)16(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)17(19)20/h2-9H,1H3 |
InChIキー |
DLXYWZMHUVVOFZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



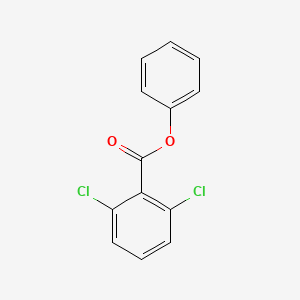
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
